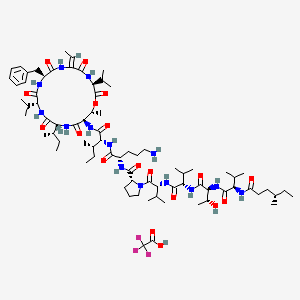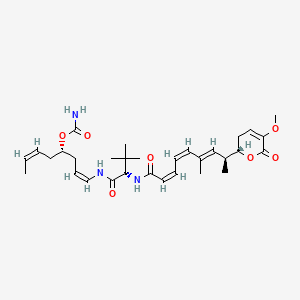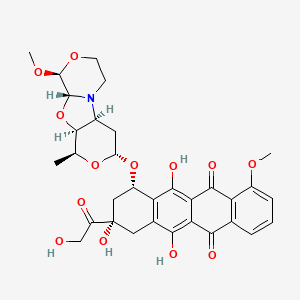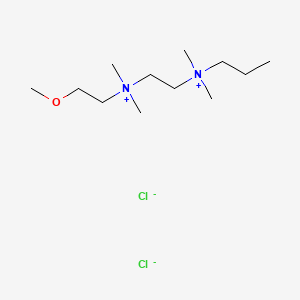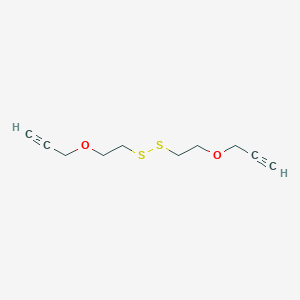
Propargil-PEG1-SS-PEG1-Propargil
Descripción general
Descripción
Propargyl-PEG1-SS-PEG1-Propargyl is a cleavable 2 unit PEG ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It is a click chemistry reagent, containing an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Synthesis Analysis
The propargyl group in Propargyl-PEG1-SS-PEG1-Propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The disulfide bond can be cleaved with a reducing agent .Molecular Structure Analysis
The molecular weight of Propargyl-PEG1-SS-PEG1-Propargyl is 230.35 . The molecular formula is C10H14O2S2 . The SMILES representation is C#CCOCCSSCCOCC#C .Chemical Reactions Analysis
The propargyl groups in Propargyl-PEG1-SS-PEG1-Propargyl can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage . The disulfide bond can be cleaved with a reducing agent .Physical And Chemical Properties Analysis
The molecular weight of Propargyl-PEG1-SS-PEG1-Propargyl is 230.35 . The molecular formula is C10H14O2S2 . The SMILES representation is C#CCOCCSSCCOCC#C .Aplicaciones Científicas De Investigación
Síntesis de conjugados de anticuerpo-fármaco (ADC)
Propargil-PEG1-SS-PEG1-Propargil se utiliza como un enlazador ADC de PEG de 2 unidades escindable en la síntesis de conjugados de anticuerpo-fármaco {svg_1}. Los ADC son una clase de fármacos biofarmacéuticos diseñados como una terapia dirigida para el tratamiento del cáncer.
Química del clic
Este compuesto es un reactivo de química del clic. Contiene un grupo alquino y puede sufrir una cicloadición de azida-alquino catalizada por cobre (CuAAc) con moléculas que contienen grupos azida {svg_2}. La química del clic es una reacción popular en la bioconjugación y la ciencia de los materiales.
Entrecruzamiento
This compound es un entrecruzador listo para la química del clic {svg_3}. Los grupos propargilo pueden reaccionar con compuestos o biomoléculas que contienen azida a través de la química del clic de azida-alquino catalizada por cobre para producir enlaces de triazol estables {svg_4}.
Derivatización del grupo funcional
El grupo hidroxilo en this compound permite una mayor derivatización o reemplazo con otros grupos funcionales reactivos {svg_5}. Esto lo convierte en una herramienta versátil en la síntesis orgánica.
Escisión del enlace disulfuro
Este compuesto contiene un enlace disulfuro escindable {svg_6}. Los enlaces disulfuro son cruciales en el plegamiento y la estabilidad de algunas proteínas, y la capacidad de escindir estos enlaces es importante en ciertas aplicaciones de investigación.
Intermediarios sintéticos y bloques de construcción
El grupo propargilo es una unidad muy versátil cuya introducción en bloques de construcción de moléculas pequeñas abre nuevas vías sintéticas para una mayor elaboración {svg_7}. La reacción de propargilación sirve como un paso estratégico en una secuencia de reacción que da como resultado la formación de estructuras más elaboradas/complejas {svg_8}.
Mecanismo De Acción
Target of Action
Propargyl-PEG1-SS-PEG1-Propargyl is primarily used in the synthesis of antibody-drug conjugates (ADCs) . The primary targets of this compound are therefore the specific antibodies to which it is attached. These antibodies are designed to bind to specific antigens on the surface of target cells, typically cancer cells .
Mode of Action
This compound acts as a linker in ADCs, connecting the antibody to the cytotoxic drug . It contains an Alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This reaction, known as click chemistry , allows for the stable attachment of the drug to the antibody .
Biochemical Pathways
The key biochemical pathway involved in the action of Propargyl-PEG1-SS-PEG1-Propargyl is the copper-catalyzed azide-alkyne cycloaddition (CuAAc) . This reaction forms a stable triazole linkage between the antibody and the drug in the ADC . Once the ADC binds to its target cell, the drug is released to exert its cytotoxic effect .
Pharmacokinetics
The pharmacokinetics of Propargyl-PEG1-SS-PEG1-Propargyl are largely determined by the properties of the ADCs in which it is used . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the ADC will impact the bioavailability of the drug.
Result of Action
The primary result of the action of Propargyl-PEG1-SS-PEG1-Propargyl is the formation of ADCs . These ADCs can deliver cytotoxic drugs directly to target cells, thereby increasing the efficacy of the drug and reducing systemic side effects .
Action Environment
The action of Propargyl-PEG1-SS-PEG1-Propargyl is influenced by various environmental factors. For instance, the efficiency of the CuAAc reaction can be affected by the presence of copper ions and the pH of the environment . Additionally, the stability of the compound may be influenced by storage conditions . It is typically stored at -20℃ in a dry and light-protected environment .
Direcciones Futuras
The use of Propargyl-PEG1-SS-PEG1-Propargyl in the synthesis of antibody-drug conjugates (ADCs) represents a promising direction for future research . Its ability to form a stable triazole linkage via copper-catalyzed azide-alkyne Click Chemistry makes it a valuable tool in the field of bioconjugation .
Análisis Bioquímico
Biochemical Properties
The role of Propargyl-PEG1-SS-PEG1-Propargyl in biochemical reactions is primarily as a linker in the synthesis of ADCs . It interacts with antibodies and cytotoxic drugs, facilitating their conjugation to form ADCs . The nature of these interactions involves a copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction .
Cellular Effects
The effects of Propargyl-PEG1-SS-PEG1-Propargyl on cells are indirect and are mediated through the ADCs it helps to form . The ADCs, which include the cytotoxic drug linked to the antibody via Propargyl-PEG1-SS-PEG1-Propargyl, can influence cell function by targeting specific cell signaling pathways, altering gene expression, and affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Propargyl-PEG1-SS-PEG1-Propargyl is through its role as a linker in ADCs . It enables the binding of cytotoxic drugs to antibodies, allowing the ADCs to exert their effects at the molecular level . This includes binding interactions with target proteins, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Propargyl-PEG1-SS-PEG1-Propargyl in laboratory settings are related to its stability and degradation over time . As a part of ADCs, it may influence the long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Propargyl-PEG1-SS-PEG1-Propargyl at different dosages in animal models are not directly studied, as it is a component of ADCs . The dosage effects of the ADCs it forms can be studied, which may include threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
As a part of ADCs, it may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Propargyl-PEG1-SS-PEG1-Propargyl within cells and tissues are determined by the ADCs it forms . This could involve interactions with transporters or binding proteins, and could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Propargyl-PEG1-SS-PEG1-Propargyl is not directly studied, as it is a component of ADCs . The ADCs it forms may be directed to specific compartments or organelles based on the targeting signals of the antibodies .
Propiedades
IUPAC Name |
3-[2-(2-prop-2-ynoxyethyldisulfanyl)ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2S2/c1-3-5-11-7-9-13-14-10-8-12-6-4-2/h1-2H,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMUCGURZSHSDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCSSCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401265796 | |
| Record name | Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1964503-40-9 | |
| Record name | Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1964503-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Disulfide, bis[2-(2-propyn-1-yloxy)ethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401265796 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(3-{[5-(2-Cyclopropylpyrimidin-5-Yl)-1h-Pyrrolo[2,3-B]pyridin-3-Yl]carbonyl}-2,4-Difluorophenyl)-N-Ethyl-N-Methylsulfuric Diamide](/img/structure/B610141.png)
